Cas no 1023821-26-2 (N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide)

N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide 化学的及び物理的性質
名前と識別子
-
- N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide
- N-(4-chlorophenyl)(4-(N-(4--chlorophenyl)carbamoyl)-2,5-dimethylpiperazinyl)formamide
- N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide
-
- MDL: MFCD00245045
- インチ: 1S/C20H22Cl2N4O2/c1-13-11-26(20(28)24-18-9-5-16(22)6-10-18)14(2)12-25(13)19(27)23-17-7-3-15(21)4-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,23,27)(H,24,28)
- InChIKey: UZSMXJPFPIHMDY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)NC(N1CC(C)N(C(NC2C=CC(=CC=2)Cl)=O)CC1C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 2
- 複雑さ: 500
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 64.7
N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB161329-10 g |
N-(4-Chlorophenyl)(4-(N-(4--chlorophenyl)carbamoyl)-2,5-dimethylpiperazinyl)formamide |
1023821-26-2 | 10g |
€482.50 | 2023-05-08 | ||
abcr | AB161329-5g |
N-(4-Chlorophenyl)(4-(N-(4--chlorophenyl)carbamoyl)-2,5-dimethylpiperazinyl)formamide; . |
1023821-26-2 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB161329-1g |
N-(4-Chlorophenyl)(4-(N-(4--chlorophenyl)carbamoyl)-2,5-dimethylpiperazinyl)formamide; . |
1023821-26-2 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB161329-5 g |
N-(4-Chlorophenyl)(4-(N-(4--chlorophenyl)carbamoyl)-2,5-dimethylpiperazinyl)formamide |
1023821-26-2 | 5g |
€377.50 | 2023-05-08 | ||
Ambeed | A960704-1g |
N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide |
1023821-26-2 | 90% | 1g |
$348.0 | 2024-04-26 | |
abcr | AB161329-1 g |
N-(4-Chlorophenyl)(4-(N-(4--chlorophenyl)carbamoyl)-2,5-dimethylpiperazinyl)formamide |
1023821-26-2 | 1g |
€211.30 | 2023-05-08 | ||
abcr | AB161329-10g |
N-(4-Chlorophenyl)(4-(N-(4--chlorophenyl)carbamoyl)-2,5-dimethylpiperazinyl)formamide; . |
1023821-26-2 | 10g |
€482.50 | 2024-06-10 |
N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamideに関する追加情報
Introduction to N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide (CAS No. 1023821-26-2)
N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with the CAS number 1023821-26-2, is characterized by its unique molecular structure, which includes a piperazine core substituted with chlorophenyl and dimethyl groups, as well as carboxamide functionalities. The precise arrangement of these functional groups contributes to its distinct chemical properties and potential biological activities.
The molecular formula of this compound can be represented as C20H20N2O2Cl2, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The presence of multiple substituents on the piperazine ring enhances its versatility, making it a valuable scaffold for designing novel therapeutic agents. Specifically, the Bis(4-chlorophenyl) moiety introduces electron-withdrawing effects, while the dimethyl groups contribute to steric hindrance and influence the compound's solubility and bioavailability.
In recent years, there has been a growing interest in exploring the pharmacological potential of piperazine derivatives due to their broad spectrum of biological activities. Piperazine-based compounds have been investigated for their roles in treating neurological disorders, cardiovascular diseases, and infectious diseases. The specific modifications present in N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide make it an intriguing candidate for further study in these areas.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of chlorophenyl and dimethyl substituents on the piperazine ring can modulate receptor binding affinity and selectivity. This feature is particularly important in the development of drugs that target specific neurotransmitter systems or enzyme pathways. For instance, studies have shown that similar piperazine derivatives exhibit inhibitory effects on certain enzymes involved in inflammation and pain signaling.
The carboxamide functionalities in the structure also play a crucial role in determining the compound's reactivity and interactions with biological targets. Carboxamides are known for their ability to form hydrogen bonds, which can enhance binding affinity to proteins and enzymes. This property makes N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide a promising candidate for developing small-molecule inhibitors or modulators.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. These tools allow for the virtual screening of large libraries of compounds to identify potential hits that can be further optimized. In one such study, virtual screening techniques were used to identify N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide as a potent inhibitor of an enzyme implicated in cancer progression. The study demonstrated that this compound could disrupt key signaling pathways involved in tumor growth and metastasis.
In vitro experiments have further validated the pharmacological potential of this compound. Initial assays revealed that it exhibits significant inhibitory activity against several target enzymes relevant to neurological disorders. The mechanism of action appears to involve competitive binding to the active site of these enzymes, thereby preventing substrate interaction and inhibiting enzymatic activity. These findings suggest that N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide could be developed into a therapeutic agent for conditions such as epilepsy or Parkinson's disease.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the chlorophenyl substituents efficiently. The use of protecting group strategies has also been crucial in managing the reactivity of different functional groups during synthesis.
Evaluation of the pharmacokinetic properties of N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide is essential for assessing its clinical potential. Preliminary studies indicate that it exhibits moderate solubility in water and organic solvents, suggesting good bioavailability under appropriate formulation conditions. Additionally, preliminary toxicity studies have shown that the compound is well-tolerated at low doses but may exhibit dose-dependent side effects at higher concentrations.
The development of novel therapeutic agents relies heavily on collaboration between synthetic chemists, medicinal chemists, and biologists. N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide serves as an excellent example of how interdisciplinary research can lead to significant breakthroughs in drug discovery. By leveraging cutting-edge synthetic methods and computational tools alongside rigorous biological testing, researchers can accelerate the process of identifying promising drug candidates.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological profile and exploring new therapeutic applications。 Further studies are needed to elucidate its exact mechanism of action, assess its efficacy in animal models, and develop suitable formulations for clinical trials。 Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial in bringing this compound from bench research to clinical use.
1023821-26-2 (N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide) 関連製品
- 886152-07-4(N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide)
- 356780-61-5((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol)
- 1221792-44-4(Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate)
- 2098131-34-9(6-(2-Aminoethoxy)quinoline dihydrochloride)
- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)
- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)
- 1806728-69-7(4-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)
- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)
- 921512-56-3(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)
- 2228277-82-3(methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate)
